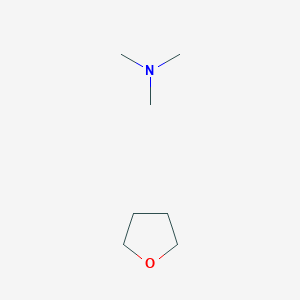
N,N-dimethylmethanamine;oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N-Dimethylmethanamine, also known as trimethylamine, and oxolane, commonly known as tetrahydrofuran (THF), are two distinct chemical compounds with unique properties and applications. N,N-Dimethylmethanamine is a tertiary amine with the chemical formula C3H9N, while oxolane is a cyclic ether with the chemical formula C4H8O. Both compounds are widely used in various scientific and industrial fields.
N,N-Dimethylmethanamine:
Synthetic Routes: N,N-Dimethylmethanamine can be synthesized through the reaction of methanol with ammonia in the presence of a catalyst. The reaction proceeds via the formation of methylamine intermediates.
Industrial Production: Commercial production of N,N-dimethylmethanamine involves the catalytic amination of methanol using ammonia under high pressure and temperature conditions.
Oxolane (Tetrahydrofuran):
Synthetic Routes: Oxolane is typically produced through the catalytic hydrogenation of furan, a process that involves the reduction of furan in the presence of a metal catalyst such as nickel or palladium.
Industrial Production: Industrial production of oxolane involves the hydrogenation of furan using high-pressure hydrogen gas and a suitable catalyst.
N,N-Dimethylmethanamine:
Oxidation: N,N-Dimethylmethanamine can be oxidized to form formaldehyde and dimethylamine.
Reduction: Reduction reactions involving N,N-dimethylmethanamine typically result in the formation of secondary amines.
Substitution: N,N-Dimethylmethanamine can undergo nucleophilic substitution reactions with various alkyl halides to form quaternary ammonium salts.
Oxolane (Tetrahydrofuran):
Oxidation: Oxolane can be oxidized to form gamma-butyrolactone (GBL) under controlled conditions.
Reduction: Reduction reactions involving oxolane are less common but can result in the formation of butane derivatives.
Substitution: Oxolane can undergo nucleophilic substitution reactions with various electrophiles to form substituted tetrahydrofurans.
N,N-Dimethylmethanamine:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of biological systems and as a component in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals and as a precursor for the synthesis of active pharmaceutical ingredients (APIs).
Industry: Applied in the production of surfactants, pesticides, and other industrial chemicals.
Oxolane (Tetrahydrofuran):
Chemistry: Widely used as a solvent in organic synthesis due to its ability to dissolve both polar and nonpolar compounds.
Biology: Employed in the extraction and purification of biomolecules.
Medicine: Utilized in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: Applied in the production of adhesives, coatings, and as a starting material for the synthesis of various polymers.
Mechanism of Action
N,N-Dimethylmethanamine: The mechanism of action of N,N-dimethylmethanamine involves its interaction with biological targets such as enzymes and receptors. It acts as a ligand for certain receptors, modulating their activity and influencing physiological processes.
Oxolane (Tetrahydrofuran): Oxolane acts as a solvent by solvating various chemical species through its ether oxygen atom. Its ability to dissolve a wide range of compounds makes it a versatile solvent in chemical reactions and industrial processes.
N,N-Dimethylmethanamine:
Similar compounds include other tertiary amines such as triethylamine and N-methylmorpholine.
N,N-Dimethylmethanamine is unique in its ability to form quaternary ammonium salts through nucleophilic substitution reactions.
Oxolane (Tetrahydrofuran):
Similar compounds include other cyclic ethers such as dioxane and tetrahydropyran.
Oxolane is unique in its ability to dissolve both polar and nonpolar compounds, making it a highly versatile solvent.
Properties
IUPAC Name |
N,N-dimethylmethanamine;oxolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O.C3H9N/c1-2-4-5-3-1;1-4(2)3/h1-4H2;1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDNGTCNFHAVIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C.C1CCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
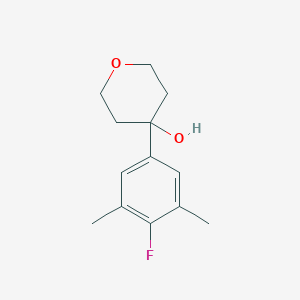
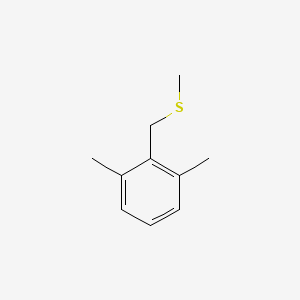
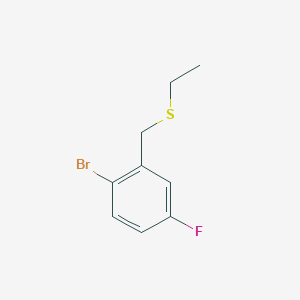
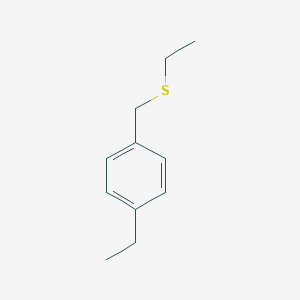
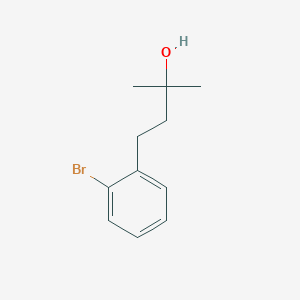
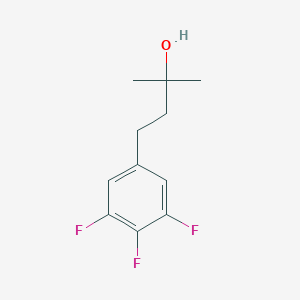
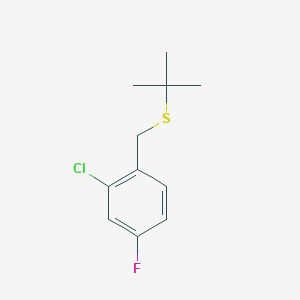
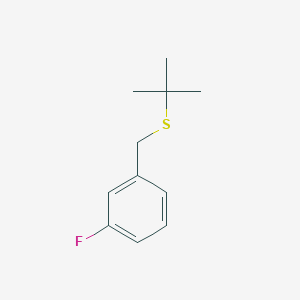
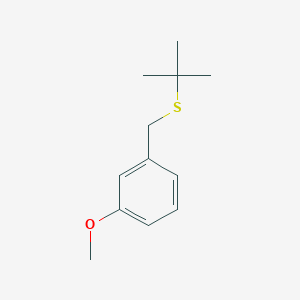

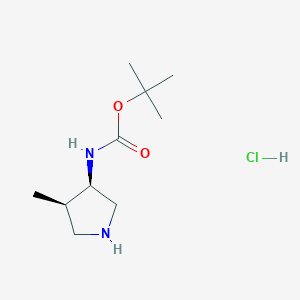
![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B8079374.png)
![tert-Butyl [(6-hydrazino[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]carbamate](/img/structure/B8079388.png)
![tert-Butyl [2-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]carbamate](/img/structure/B8079392.png)
